2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
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Overview
Description
2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with the molecular formula C21H20N6O4 and a molecular weight of 420.431 g/mol . This compound is known for its unique structure, which combines a benzaldehyde moiety with a purine derivative, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the condensation of 2-hydroxybenzaldehyde with a purine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzaldehyde (Salicylaldehyde): A simpler analog with similar reactivity but lacking the purine moiety.
3-hydroxybenzaldehyde: Another analog with a hydroxyl group at a different position on the benzene ring.
4-hydroxybenzaldehyde: Similar structure but with the hydroxyl group in the para position.
Uniqueness
The uniqueness of 2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone lies in its combination of a benzaldehyde moiety with a purine derivative, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N6O4 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C21H20N6O4/c1-26-18-17(19(29)24-21(26)30)27(11-12-31-15-8-3-2-4-9-15)20(23-18)25-22-13-14-7-5-6-10-16(14)28/h2-10,13,28H,11-12H2,1H3,(H,23,25)(H,24,29,30)/b22-13+ |
InChI Key |
OUBKERPPWSQRTH-LPYMAVHISA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3O)CCOC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3O)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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